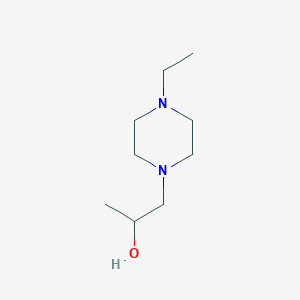

1-(4-Ethylpiperazin-1-yl)propan-2-ol

Description

1-(4-Ethylpiperazin-1-yl)propan-2-ol (CAS: Not explicitly provided; molecular formula: C₉H₂₀N₂O) is a tertiary alcohol featuring a piperazine ring substituted with an ethyl group at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing ligands for neurological and cardiovascular targets. Its structure combines a hydrophilic hydroxyl group with a lipophilic piperazine moiety, enabling diverse interactions with biological systems. The ethyl group enhances the compound’s basicity and solubility in organic solvents, facilitating its use in synthetic pathways .

Properties

IUPAC Name |

1-(4-ethylpiperazin-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-3-10-4-6-11(7-5-10)8-9(2)12/h9,12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWJBPFILVNPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethylpiperazin-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-ethylpiperazine with propylene oxide under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The process might include steps such as distillation and recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group in the propanol moiety can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Secondary amines or alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

1-(4-Ethylpiperazin-1-yl)propan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: This compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which 1-(4-Ethylpiperazin-1-yl)propan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific molecular targets and influence biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The following compounds share the propan-2-ol backbone but differ in substituents, leading to distinct physicochemical and biological properties:

Table 1: Key Structural and Functional Comparisons

Key Differences in Chemical Properties

- Solubility: The ethylpiperazine group in this compound enhances water solubility compared to phenothiazine derivatives (e.g., 1-(10H-phenothiazin-10-yl)propan-2-ol), which are more lipophilic due to their aromatic systems .

- Basicity: Piperazine derivatives generally exhibit higher basicity (pKa ~9–10) than phenothiazines (pKa ~7–8), influencing their receptor-binding affinity .

- Synthetic Utility: The 4-ethylpiperazine group facilitates nucleophilic substitution reactions, making it a versatile intermediate in multi-step syntheses. In contrast, phenothiazine derivatives require enzymatic resolution for enantiopure production .

Metabolic and Toxicological Considerations

- Metabolism: Propan-2-ol derivatives with piperazine groups (e.g., this compound) are metabolized via hepatic oxidation, whereas phenothiazine derivatives undergo cytochrome P450-mediated dealkylation .

- Toxicity: Piperazine derivatives generally exhibit lower acute toxicity compared to carbazole- or phenothiazine-containing analogs, which may accumulate in lipid-rich tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.